TNK 651

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

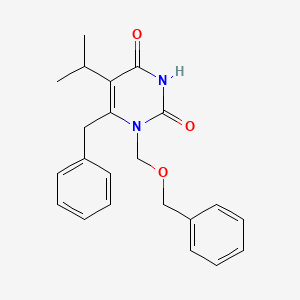

6-benzyl-1-(benzyloxymethyl)-5-isopropyluracil is a pyrimidone that is uracil which is substituted at positions 1, 5, and 6 by benzyloxymethyl, isopropyl, and benzyl groups, respectively. It is functionally related to a uracil.

Actividad Biológica

TNK-651 is a synthetic compound that has been primarily studied for its biological activity against HIV. It belongs to a class of compounds known as uracil derivatives, which have shown promising antiviral properties. This article will delve into the biological activity of TNK-651, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antiviral Properties

TNK-651 exhibits significant antiviral activity against HIV-1. In comparative studies, it has demonstrated effective inhibition of HIV reverse transcriptase (RT) with an IC50 value of 0.14 µM, which is notably lower than that of nevirapine (6.29 µM) . This indicates that TNK-651 is more potent in inhibiting the enzyme critical for viral replication.

The mechanism by which TNK-651 exerts its antiviral effects involves binding to the active site of HIV-1 reverse transcriptase. Structural studies suggest that TNK-651 forms multiple interactions with key amino acid residues in the enzyme, enhancing its inhibitory efficacy. Notably, modifications in the compound's structure, such as substituents on the phenyl ring, can significantly influence its binding affinity and biological activity .

Structure-Activity Relationship (SAR)

The SAR studies of TNK-651 reveal that introducing various substituents can enhance its antiviral potency. For instance:

- Electron-Withdrawing Groups : Substituents like nitro and cyano at the para position of the phenyl ring improve inhibitory activity by facilitating additional hydrogen bonding with amino acid residues .

- Extended Side Chains : Lengthening the C-2 side chain has been shown to optimize interactions with the enzyme's binding pocket .

The following table summarizes key structural modifications and their effects on biological activity:

| Modification | Effect on Activity | Example |

|---|---|---|

| Nitro Substituent | Increased binding affinity | Para-nitro phenyl |

| Cyano Group | Enhanced inhibitory potency | Para-cyano phenyl |

| Dimethyl Substituent | Improved conformation for binding | m-Dimethyl phenyl |

| Difluoro Substituent | Reduced electron density, better interaction | m-Difluoro phenyl |

Clinical Relevance

In a study evaluating TNK-651 against various primary HIV-1 isolates, it showed comparable antiviral activity to enfuvirtide (ENF), with effective concentrations (EC50) ranging from 6 to 91 nM . This positions TNK-651 as a potential candidate for further clinical development in HIV treatment.

Computational Modeling

Computational modeling has provided insights into the binding interactions between TNK-651 and HIV reverse transcriptase. The presence of hydrogen bonds and π-stacking interactions was identified as critical for enhancing the compound's efficacy . These findings underscore the importance of molecular design in developing effective antiviral agents.

Aplicaciones Científicas De Investigación

HIV Treatment

TNK-651 has been investigated extensively for its efficacy against HIV. It operates as an NNRTI, which is crucial in highly active antiretroviral therapy (HAART) regimens. The following table summarizes key findings related to TNK-651's effectiveness:

| Study Reference | EC50 (nM) | Resistance Profile | Notes |

|---|---|---|---|

| Laboratory Adapted HIV-1 | 2 - 4 | Sensitive to NNRTI-resistant strains | High selectivity index |

| Clinical Virus Isolates (China) | 1 - 6 | Effective against prevalent NNRTI-resistant viruses | Demonstrated antiviral potency |

| Comparison with Nevirapine | Lower EC50 values | Greater efficacy against resistant variants | Suggested for further development |

Case Studies

Several studies have highlighted the potential of TNK-651 in clinical settings:

- Study on Drug Resistance : A study demonstrated that TNK-651 maintained efficacy against HIV strains with common resistance mutations (e.g., K103N and Y181C). In vitro resistance selection showed that while some mutations emerged, TNK-651 remained effective against most tested strains .

- Comparative Studies : In comparative studies with other NNRTIs, TNK-651 showed superior antiviral activity against both wild-type and resistant HIV strains, suggesting its potential as a next-generation NNRTI .

Propiedades

Número CAS |

175739-42-1 |

|---|---|

Fórmula molecular |

C22H24N2O3 |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C22H24N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,23,25,26) |

Clave InChI |

KSAAUHMSLCPIEX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

SMILES canónico |

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

Key on ui other cas no. |

175739-42-1 |

Sinónimos |

6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.